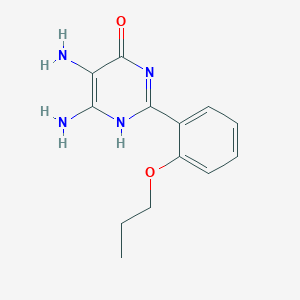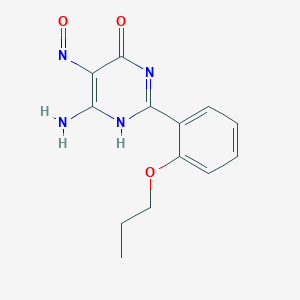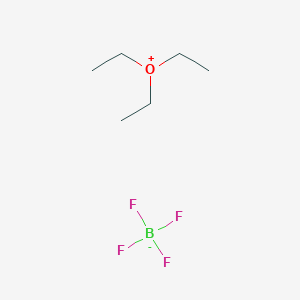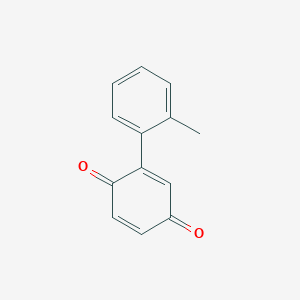
3-(Methylthio)propyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inhibitory Effects on Listeria Monocytogenes
- Scientific Field : Microbiology
- Application Summary : This compound, also known as 3-(methylthio)propyl isothiocyanate (MTPITC), has been studied for its inhibitory effects on Listeria monocytogenes, a type of bacteria .
- Methods of Application : The antibacterial potential of MTPITC was compared with that of benzyl isothiocyanate (BITC) by examining the minimum inhibitory concentration (MIC). The relative gene expression levels of the major virulence-related factors in L. monocytogenes with co-incubation with BITC (or MTPITC) were measured using real-time quantitative polymerase chain reaction (RT-qPCR) analysis .
- Results : The antimicrobial potential of BITC in resistance to L. monocytogenes growth was much stronger than that of MTPITC. Both of the sulfur-containing compounds remarkably suppressed the gene expressions of inlA, hlyA, and prfA .
Improving Performance of Lithium-Ion Batteries
- Scientific Field : Materials Chemistry
- Application Summary : A functional electrolyte containing propyl 4-methylbenzenesulfonate (PMBS) additive is developed to improve the performance of the LiNi0.8Co0.1Mn0.1O2 (NCM811)/graphite pouch full cells, especially the cycling lifetime under low temperature .
- Methods of Application : The addition of PMBS into the electrolyte facilitates the formation of stable and low impedance interfacial films of the NCM811 cathode and graphite anode due to the preferential decomposition of PMBS over solvent molecules .
- Results : Compared to the cells without additives, the cells containing 2% PMBS exhibit enhanced performance, and the capacity retention rate increases from 55.97% to 87.20% after 1200 cycles at 25 °C. And under the temperature condition of −10 °C, the capacity retention rate increases from 55.37% to 98.02% after 100 cycles .
Eigenschaften
IUPAC Name |
3-methylsulfanylpropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S2/c1-10-4-6-11(7-5-10)16(12,13)14-8-3-9-15-2/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRIBQNSIOYOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571260 | |
| Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)propyl 4-methylbenzenesulfonate | |
CAS RN |
187722-18-5 | |
| Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


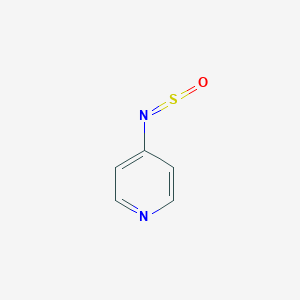
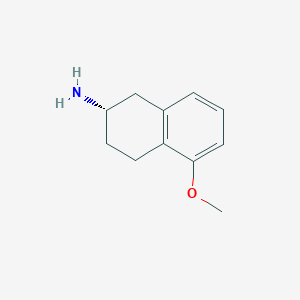
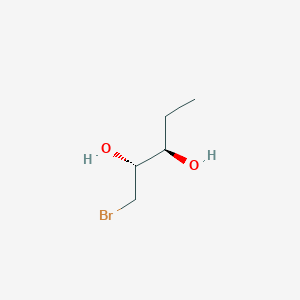


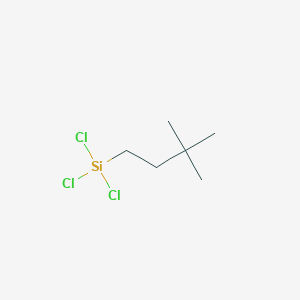

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)
![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)
